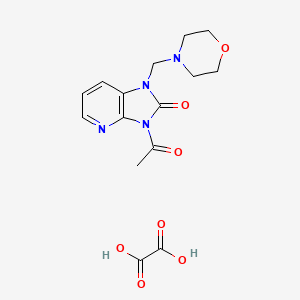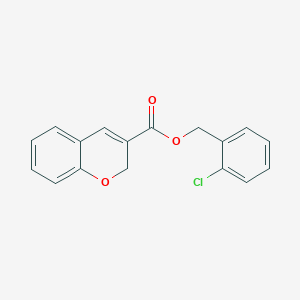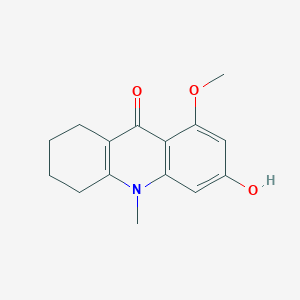
6-Hydroxy-8-methoxy-10-methyl-1,3,4,10-tetrahydroacridin-9(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-8-methoxy-10-methyl-1,2,3,4-tetrahydroacridin-9(10H)-one is a complex organic compound that belongs to the class of acridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-8-methoxy-10-methyl-1,2,3,4-tetrahydroacridin-9(10H)-one typically involves multi-step organic reactions. Common starting materials might include substituted anilines and ketones. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of such compounds usually involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade equipment, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-8-methoxy-10-methyl-1,2,3,4-tetrahydroacridin-9(10H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Conversion to more reduced forms.
Substitution: Replacement of functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include acidic or basic environments, and reagents like halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for diseases like cancer or neurodegenerative disorders.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Hydroxy-8-methoxy-10-methyl-1,2,3,4-tetrahydroacridin-9(10H)-one involves its interaction with specific molecular targets. These might include enzymes, receptors, or DNA. The pathways involved could be related to inhibition of enzyme activity, modulation of receptor function, or intercalation into DNA strands.
Comparison with Similar Compounds
Similar Compounds
Acridine: The parent compound with a simpler structure.
9-Aminoacridine: Known for its antibacterial properties.
Acriflavine: Used as an antiseptic and in cancer research.
Uniqueness
6-Hydroxy-8-methoxy-10-methyl-1,2,3,4-tetrahydroacridin-9(10H)-one is unique due to its specific substitutions, which confer distinct chemical and biological properties. These substitutions can affect its reactivity, solubility, and interaction with biological targets.
Properties
CAS No. |
88673-40-9 |
|---|---|
Molecular Formula |
C15H17NO3 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
6-hydroxy-8-methoxy-10-methyl-1,2,3,4-tetrahydroacridin-9-one |
InChI |
InChI=1S/C15H17NO3/c1-16-11-6-4-3-5-10(11)15(18)14-12(16)7-9(17)8-13(14)19-2/h7-8,17H,3-6H2,1-2H3 |
InChI Key |
RGACAHIUSJQKRU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CCCC2)C(=O)C3=C1C=C(C=C3OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



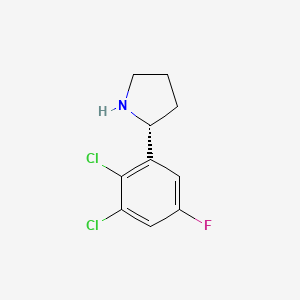

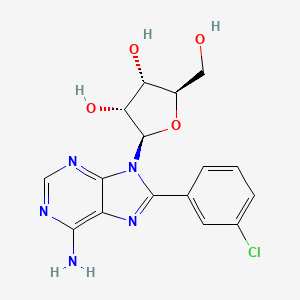
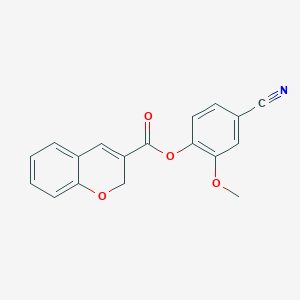
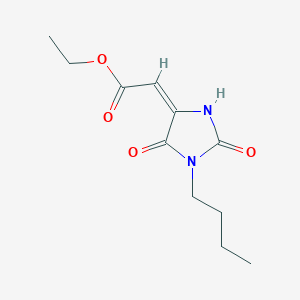
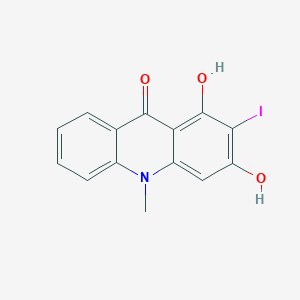
![N-{4-[2,3-Bis(hexadecanoyloxy)propoxy]-4-oxobutanoyl}-L-histidine](/img/structure/B12933020.png)
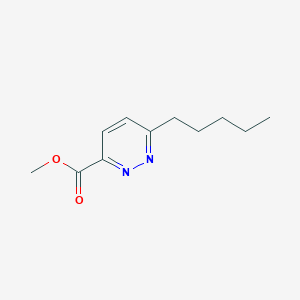
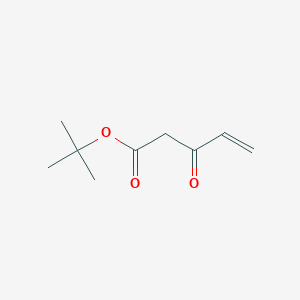
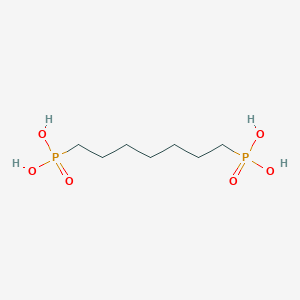
![N-[3-(Aminomethyl)benzyl]-N-isopropyl-N-methylamine](/img/structure/B12933042.png)
